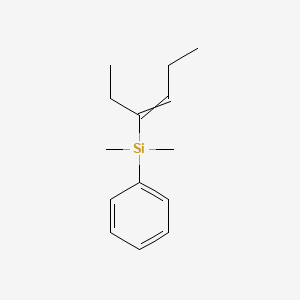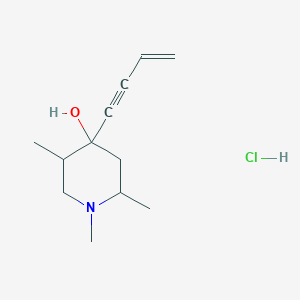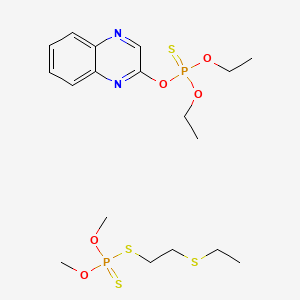
Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixt. with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixed with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, is a complex organophosphorus compound. It is known for its applications in various fields, including agriculture and pest control, due to its potent insecticidal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester involves the reaction of quinoxaline derivatives with diethyl phosphorochloridothioate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
For the preparation of S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, the reaction involves the treatment of 2-(ethylthio)ethanol with dimethyl phosphorochloridothioate. This reaction also requires a base to neutralize the by-products formed.
Industrial Production Methods
Industrial production of these compounds often involves large-scale batch reactions in reactors equipped with temperature and pressure control systems. The reactions are carried out under inert atmospheres to prevent oxidation and degradation of the sensitive phosphorothioic intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Phosphorothioic acid derivatives can undergo oxidation to form phosphorothioates and phosphorothionates.
Reduction: These compounds can be reduced to form phosphines and thiols.
Substitution: Nucleophilic substitution reactions are common, where the ester or thioester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Phosphorothioates, phosphorothionates.
Reduction: Phosphines, thiols.
Substitution: Various substituted phosphorothioic esters and thioesters.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixed with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, has several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organophosphorus compounds.
Biology: Studied for their effects on enzymatic activities, particularly those involving acetylcholinesterase.
Medicine: Investigated for potential therapeutic applications due to their bioactive properties.
Industry: Widely used in agriculture as insecticides and acaricides.
Mécanisme D'action
The mechanism of action of these compounds primarily involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compounds cause an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve impulse transmission and eventual paralysis of the insect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: Similar structure but different ester group.
Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: Similar structure but different alkyl group.
Uniqueness
Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixed with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, is unique due to its mixed ester and thioester functionalities, which provide a broad spectrum of biological activity and make it highly effective as an insecticide.
Propriétés
Numéro CAS |
75848-17-8 |
|---|---|
Formule moléculaire |
C18H30N2O5P2S4 |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
diethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane;2-ethylsulfanylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H15N2O3PS.C6H15O2PS3/c1-3-15-18(19,16-4-2)17-12-9-13-10-7-5-6-8-11(10)14-12;1-4-11-5-6-12-9(10,7-2)8-3/h5-9H,3-4H2,1-2H3;4-6H2,1-3H3 |
Clé InChI |
SNHVOIPXJNEAGC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC1=NC2=CC=CC=C2N=C1.CCSCCSP(=S)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



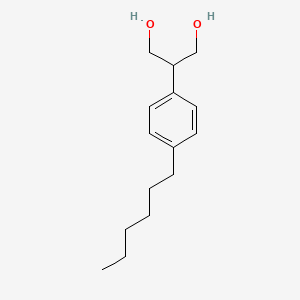
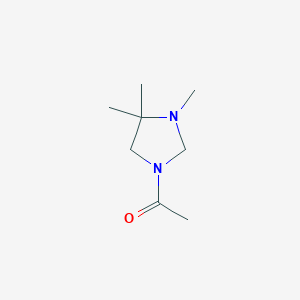
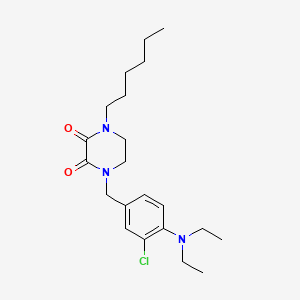
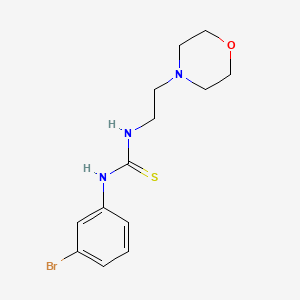
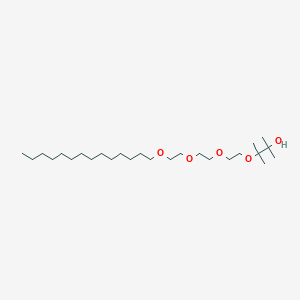
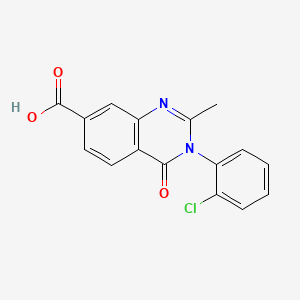

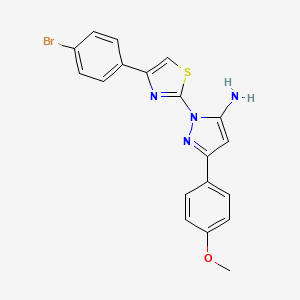
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
